2,4-Dichlorobenzoyl chloride

描述

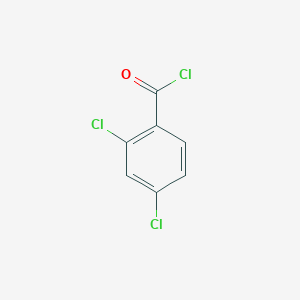

Structure

3D Structure

属性

IUPAC Name |

2,4-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOCVKWBUWKBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052603 | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-75-8 | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoyl chloride, identified by the CAS number 89-75-8, is a pivotal organochlorine compound widely utilized as a versatile intermediate in organic synthesis.[1][2] Its molecular structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions and a reactive acyl chloride functional group.[3][4] This configuration makes it a potent acylating agent, enabling the introduction of the 2,4-dichlorobenzoyl moiety into various molecules.[5] This reactivity is fundamental to the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals (such as herbicides and pesticides), and dyes.[1][3][5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[4] It is known to be sensitive to moisture and reacts with water.[3][6] Its key physical and chemical properties are summarized in the table below for easy reference.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 89-75-8 | [3] |

| Molecular Formula | C₇H₃Cl₃O | [3][7] |

| Molecular Weight | 209.46 g/mol | [3] |

| Appearance | Clear colorless to slightly colored liquid | [3][4] |

| Melting Point | 16-18 °C (lit.) | [8] |

| Boiling Point | 150 °C at 34 mm Hg (lit.) | [3] |

| Density | 1.494 g/mL at 25 °C (lit.) | [3][9] |

| Refractive Index | n20/D 1.592 (lit.) | [3] |

| Flash Point | 137 °C (278.6 °F) - closed cup | |

| Water Solubility | Reacts with water | [3][4] |

| Solubility | Soluble in benzene, ether, toluene, acetone | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and quality control of this compound. Key spectral data are available from various sources.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups. Data is available in the NIST Chemistry WebBook.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded and are available for structural confirmation.[10][11]

-

Mass Spectrometry (MS): GC-MS data provides information on the fragmentation pattern, confirming the molecular weight and structure.[10]

Synthesis and Reactivity

3.1. Synthesis Pathways

This compound is primarily synthesized via two main industrial routes.[1] The choice of method often depends on factors like raw material cost, desired purity, and production scale.[1]

A common and high-yield method involves the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride.[4][12] Another widely adopted industrial process is the chlorination-hydrolysis route, which begins with the chlorination of 2,4-dichlorotoluene (B165549) to form an intermediate, followed by controlled hydrolysis to yield the final product.[1][5][12]

3.2. Chemical Reactivity

The high reactivity of the acyl chloride group makes this compound a valuable acylating agent.[2][5] It readily participates in nucleophilic acyl substitution reactions with various nucleophiles.[1][13]

-

Hydrolysis: It reacts with water, often vigorously, to form 2,4-dichlorobenzoic acid and hydrogen chloride gas.[1][14]

-

Esterification: Reaction with alcohols yields the corresponding esters.[1]

-

Amidation: Reaction with amines produces amides.[1]

These reactions are fundamental in building more complex molecules for pharmaceuticals and other specialty chemicals.[1][5]

Experimental Protocol: Synthesis via Thionyl Chloride

The following provides a representative laboratory-scale protocol for the synthesis of this compound from 2,4-dichlorobenzoic acid.

Objective: To prepare this compound through the acylation of 2,4-dichlorobenzoic acid using thionyl chloride.

Materials:

-

2,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 2,4-dichlorobenzoic acid with an excess of thionyl chloride.[4][12]

-

Heat the mixture to reflux and maintain for 3-4 hours.[4][12] The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride.[4]

-

The remaining crude product is then purified by vacuum distillation to obtain pure this compound.[4][12]

Applications in Research and Drug Development

As a key building block, this compound is instrumental in several fields:

-

Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][15] Its derivatives are explored for potential antimicrobial properties.[5]

-

Agrochemical Industry: It is used to synthesize active ingredients in pesticides and herbicides.[3][15]

-

Dye Manufacturing: The compound is also a key intermediate in the production of certain dyes.[1][13]

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling.[2][16]

Table 2: GHS Hazard and Precautionary Information

| Category | Information | References |

| Pictograms | GHS05 (Corrosion) | |

| Signal Word | Danger | [17] |

| Hazard Statements | H290: May be corrosive to metalsH314: Causes severe skin burns and eye damage | [16][17] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician | [17][18] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6][18]

-

Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and water.[4][6]

-

Keep containers tightly closed.[6] Exposure to moisture can lead to hydrolysis, producing corrosive hydrogen chloride gas.[6][14]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of trained personnel.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 89-75-8: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. Benzoyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 8. This compound | 89-75-8 [chemicalbook.com]

- 9. This compound | 89-75-8 | FD34391 [biosynth.com]

- 10. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(89-75-8) 13C NMR spectrum [chemicalbook.com]

- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 13. pschemicals.com [pschemicals.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. 2,4-Dichlorobenzyl chloride Dealer and Distributor | 2,4-Dichlorobenzyl chloride Supplier | 2,4-Dichlorobenzyl chloride Stockist | 2,4-Dichlorobenzyl chloride Importers [multichemindia.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichlorobenzoyl chloride (CAS No. 89-75-8), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended to be a key resource for professionals in research and development, offering detailed data, an exploration of its chemical synthesis and reactivity, and relevant safety information.

Core Physicochemical Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound, primarily utilized for its ability to act as an acylating agent.[2][3] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | [1][4] |

| Molecular Weight | 209.46 g/mol | [4] |

| Melting Point | -1 °C to 21 °C (range from various sources) | [1][3][4][5][6] |

| Boiling Point | 214-216 °C (at atmospheric pressure); 150 °C (at 34 mmHg); 122-124 °C (at 15 mmHg) | [1][3][4][6][7] |

| Density | 1.494 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.592 | [4][6] |

| Flash Point | 137 °C (278.6 °F) - closed cup | [8] |

| Solubility | Reacts with water. Soluble in organic solvents such as ethanol, acetone, toluene, benzene (B151609), and ether. | [1][4][6][8] |

| Appearance | Clear colorless to slightly colored liquid after melting. | [1][4][6] |

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through two main industrial routes. Its reactivity is dominated by nucleophilic acyl substitution, making it a versatile reagent in organic synthesis.[2][3]

Synthesis Pathways

Two prevalent methods for the industrial production of this compound are:

-

Acylation of 2,4-Dichlorobenzoic Acid: This method involves the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[1][9] The mixture is typically heated to reflux for several hours, after which the excess chlorinating agent is removed, and the product is purified by distillation under reduced pressure.[1]

-

Chlorination-Hydrolysis of 2,4-Dichlorotoluene: This route starts with the chlorination of 2,4-dichlorotoluene, followed by the hydrolysis of the resulting intermediate.[2][3] Another variation involves the catalytic reaction of 2,4-trichlorotoluene dichloride with a carboxylic acid, often utilizing a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[2][3][7]

Chemical Reactivity

The core utility of this compound lies in its function as a potent acylating agent.[2][3] The electron-withdrawing nature of the chlorine atoms on the benzene ring and the inherent reactivity of the acyl chloride group make it susceptible to nucleophilic attack. Key reactions include:

-

Hydrolysis: It reacts with water to form 2,4-dichlorobenzoic acid.[2] This reaction is exothermic and requires careful management.

-

Acylation of Amines and Alcohols: It readily reacts with amines to form amides and with alcohols to produce esters.[2] These reactions are fundamental in the synthesis of a wide array of pharmaceutical and agrochemical compounds.

Experimental Protocols

General Workflow for Physicochemical Characterization:

-

Purity Determination: The purity of this compound is often assessed using gas chromatography (GC), with typical purity specifications being 99% or higher.[3] Argentometric titration can also be employed to determine the purity.[8]

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[5][10][11] Spectra are typically recorded on instruments like a Varian A-60, with samples dissolved in a suitable solvent such as CCl₄.[11]

-

Mass Spectrometry (MS): GC-MS is commonly used for identification and to confirm the molecular weight.[5]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, notably the carbonyl (C=O) stretch of the acyl chloride.[5]

-

-

Physical Property Measurement:

-

Melting and Boiling Points: These are determined using standard laboratory equipment. The boiling point is often measured under reduced pressure to prevent decomposition.

-

Density and Refractive Index: These properties are measured at a specified temperature (e.g., 20°C or 25°C) using a densitometer and a refractometer, respectively.

-

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[5][12][13] It may also cause respiratory irritation.[5][13] The compound is moisture-sensitive and reacts with water, which can produce hydrogen chloride gas.[1][5]

Recommended Handling and Storage:

-

Handling: Use in a well-ventilated area or under a fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[14]

-

Storage: Store in a cool, dry place, away from moisture.[1] It is recommended to store below +30°C in a tightly sealed, corrosion-resistant container.[1][4][6][8]

This guide serves as a foundational resource for understanding the critical physicochemical properties of this compound. For further detailed information, consulting the referenced safety data sheets and chemical databases is highly recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 89-75-8 [m.chemicalbook.com]

- 5. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 89-75-8 [chemicalbook.com]

- 7. CN101037385A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. This compound | 89-75-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. This compound(89-75-8) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Technical Overview of 2,4-Dichlorobenzoyl Chloride: Molecular Structure and Properties

For Immediate Release – This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing core information on the molecular characteristics of 2,4-dichlorobenzoyl chloride. This compound is a key intermediate in the synthesis of a variety of chemicals, including dyes, agrochemicals, and pharmaceuticals.[1][2] Its utility stems from its chemical reactivity, which allows for the introduction of the 2,4-dichlorobenzoyl group into other molecules.[2]

Molecular and Chemical Identity

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is classified as a benzoyl chloride derivative, characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, and a carbonyl chloride group.[1] This structure makes it a highly reactive compound, particularly in nucleophilic acyl substitution reactions.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and quality control.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | [3][4] |

| Molecular Weight | 209.46 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 89-75-8 | [5] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | [1][5][3] |

| InChI Key | CEOCVKWBUWKBKA-UHFFFAOYSA-N | [1][3] |

| Density | 1.494 g/cm³ at 25 °C | [5][6] |

Molecular Structure Visualization

The structural arrangement of atoms in this compound is fundamental to its chemical behavior. The following diagram illustrates the covalent bonding and spatial relationship between the constituent atoms.

Synthesis and Reactivity

4.1 Synthesis A common laboratory and industrial preparation method involves the acylation of 2,4-dichlorobenzoic acid.[1] This is typically achieved by heating 2,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride or phosphorus trichloride. The excess chlorinating agent is then removed, and the final product is purified by distillation under reduced pressure.[1]

4.2 Reactivity The primary utility of this compound in synthetic chemistry is as an acylating agent.[2] The carbonyl chloride group is a reactive site that readily undergoes nucleophilic acyl substitution. This allows for the covalent attachment of the 2,4-dichlorobenzoyl moiety to various nucleophiles, a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients.[2] For instance, it has been used in the synthesis of thioesters and potent GlyT1 inhibitors.[7]

Experimental Protocols

While a detailed, step-by-step experimental protocol is beyond the scope of this guide, the synthesis of this compound generally follows the workflow outlined below. Specific quantities, reaction times, and purification methods would be optimized based on the scale and desired purity of the final product.

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. This compound is a corrosive and reactive compound that should be handled with appropriate personal protective equipment in a controlled laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 89-75-8 | Q-200184 [biosynth.com]

- 5. This compound | 89-75-8 | FD34391 [biosynth.com]

- 6. This compound CAS#: 89-75-8 [m.chemicalbook.com]

- 7. This compound | 89-75-8 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-Dichlorobenzoyl chloride, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced understanding.

Introduction

This compound (C₇H₃Cl₃O) is a significant chemical intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity, primarily as an acylating agent, makes it a versatile building block in organic synthesis.[1] This guide explores the most common and industrially relevant methods for its preparation, providing detailed procedural information and comparative data to assist researchers in selecting and optimizing a synthesis strategy.

Core Synthesis Pathways

There are three principal synthetic routes for the preparation of this compound, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and yield.

Pathway 1: Chlorination and Hydrolysis of 2,4-Dichlorotoluene (B165549)

This widely adopted industrial process involves the radical side-chain chlorination of 2,4-dichlorotoluene to form 2,4-dichlorotrichlorobenzyl, which is subsequently hydrolyzed to yield the desired acid chloride.[1][2] This method is often favored for its high yields and relatively straightforward execution.[1]

Caption: Synthesis of this compound from 2,4-Dichlorotoluene.

Pathway 2: Acyl Chlorination of 2,4-Dichlorobenzoic Acid

This classic laboratory and industrial method involves the conversion of 2,4-dichlorobenzoic acid to its corresponding acid chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2] Other reagents such as phosphorus trichloride (B1173362) (PCl₃) can also be employed.[2]

Caption: Synthesis from 2,4-Dichlorobenzoic Acid.

Pathway 3: Catalytic Reaction of 2,4-Dichlorobenzotrichloride with Carboxylic Acids

A less common but effective method involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[1][3] This route can be advantageous in certain industrial settings.

Caption: Synthesis from 2,4-Dichlorobenzotrichloride.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Synthesis via Chlorination and Hydrolysis of 2,4-Dichlorotoluene

| Parameter | Value | Reference |

| Chlorination Stage | ||

| Starting Material | 2,4-Dichlorotoluene | [4] |

| Reagent | Chlorine (gas) | [4] |

| Catalyst | Azobisisobutyronitrile (AIBN), Triethanolamine (B1662121) | [4] |

| Temperature | 80-130 °C | [4] |

| Reaction Time | 3-4 hours | [4] |

| Hydrolysis Stage | ||

| Starting Material | Crude 2,4-Dichlorotrichlorotoluene | [2] |

| Reagent | Water | [2] |

| Catalyst | Ferric trichloride (FeCl₃) | [2] |

| Temperature | 110-120 °C | [2] |

| Dropping Time of Water | 2-4 hours | [2] |

| Overall Yield | 91.26% | [2] |

| Product Purity | 99.28% | [2] |

Table 2: Synthesis via Acyl Chlorination of 2,4-Dichlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorobenzoic acid | [2] |

| Reagent | Thionyl chloride (SOCl₂) | [2] |

| Reaction Condition | Heating and refluxing | [2] |

| Reaction Time | 3-4 hours | [2] |

| Purification | Evaporation of excess SOCl₂ followed by reduced pressure distillation | [2] |

Table 3: Synthesis via Catalytic Reaction of 2,4-Dichlorobenzotrichloride

| Parameter | Example 1 | Example 2 | Reference |

| Starting Material | 2,4-Dichlorobenzotrichloride | 2,4-Dichlorobenzotrichloride | [3] |

| Carboxylic Acid | Propionic acid | Butyric acid | [3] |

| Catalyst | Ferric trichloride (FeCl₃) | Aluminum chloride (AlCl₃) | [3] |

| Temperature | 120-130 °C | 140 °C | [3] |

| Reaction Time | ~2 hours (drip) | ~2 hours (drip) + 90 min (insulation) | [3] |

| Yield | Not specified | 98.5% | [3] |

| Product Purity | 99.38% | Not specified | [3] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods described above.

Protocol 1: Synthesis from 2,4-Dichlorotoluene

Step 1: Chlorination of 2,4-Dichlorotoluene

-

To a reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser, add 16.1 g of 2,4-dichlorotoluene.

-

Heat the starting material to 100 °C.

-

Add 0.016 g of azobisisobutyronitrile (AIBN) and 0.012 g of triethanolamine as catalysts.[4]

-

Under light conditions, slowly introduce 8.17 g of chlorine gas while increasing the temperature to 125 °C.[4]

-

Maintain the reaction for 3.5 hours to generate the crude 2,4-dichlorotrichlorotoluene solution.[4]

-

Recover the byproduct HCl gas using a suitable scrubber.

Step 2: Hydrolysis of 2,4-Dichlorotrichlorotoluene

-

Transfer the crude 2,4-dichlorotrichlorotoluene to a hydrolysis reactor.

-

Add a catalytic amount of ferric trichloride (0.02-0.1% by mass of the crude product).[2]

-

Heat the mixture to 110-120 °C.[2]

-

Slowly add water dropwise over a period of 2-4 hours.[2]

-

After the addition is complete, continue stirring until the reaction is complete (monitored by a suitable analytical method such as GC).

Step 3: Purification

-

Transfer the resulting crude this compound to a distillation apparatus.

-

Perform reduced pressure distillation, collecting the fraction at approximately 122-124 °C / 15 mmHg.[3]

-

The final product is a colorless to pale yellow liquid with a purity of over 99%.[3]

Protocol 2: Synthesis from 2,4-Dichlorobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place 2,4-dichlorobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂).

-

Heat the mixture to reflux and maintain for 3-4 hours.[2] The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting crude this compound by distillation under reduced pressure.[2]

Protocol 3: Synthesis from 2,4-Dichlorobenzotrichloride and Butyric Acid

-

In a reaction vessel, add 529 g (2.0 mol) of 2,4-dichlorobenzotrichloride and 0.6 g (0.0045 mol) of aluminum chloride as a catalyst.[3]

-

Heat the mixture to 140 °C.[3]

-

Slowly add 193.6 g (2.2 mol) of butyric acid over approximately 120 minutes, maintaining the temperature at 140 °C.[3]

-

After the addition is complete, continue the insulation reaction for 90 minutes.[3]

-

The resulting butyryl chloride can be removed by distillation.

-

The remaining crude this compound is then purified by vacuum distillation.

Experimental Workflow Visualization

Caption: A generalized workflow for chemical synthesis experiments.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[5] Hydrolysis with water or moisture produces corrosive hydrogen chloride gas.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere where necessary to prevent hydrolysis.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing a comparative analysis of quantitative data and step-by-step experimental protocols. The choice of synthesis route will depend on factors such as the availability and cost of starting materials, required scale of production, and desired purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. CN101037385A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Chemical Mechanism of Action: Nucleophilic Acyl Substitution

An in-depth analysis of 2,4-Dichlorobenzoyl chloride reveals that its primary mechanism of action is rooted in its chemical reactivity as a potent acylating agent, rather than a specific, targeted biological interaction typically associated with pharmaceuticals. This technical guide delineates its chemical behavior, applications in synthesis, and the toxicological implications of its reactivity.

This compound's principal mechanism of action is nucleophilic acyl substitution.[1] The presence of the electron-withdrawing chlorine atoms on the benzene (B151609) ring, coupled with the inherent electrophilicity of the acyl chloride functional group, makes the carbonyl carbon highly susceptible to attack by nucleophiles.[1] This reactivity is the cornerstone of its utility as an intermediate in organic synthesis.[1][2]

The general reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond.

Key Reactions:

-

Hydrolysis: It reacts readily, and often violently, with water to form 2,4-dichlorobenzoic acid and hydrogen chloride gas.[2][3][4] This moisture sensitivity necessitates handling under anhydrous conditions.[3][5]

-

Acylation of Alcohols (Esterification): In the presence of a base, it reacts with alcohols to form the corresponding 2,4-dichlorobenzoate (B1228512) esters.[2]

-

Acylation of Amines (Amide Formation): It reacts with primary and secondary amines to yield N-substituted 2,4-dichlorobenzamides.[2]

Toxicological Profile and Biological Impact

The biological effects and toxicity of this compound are direct consequences of its chemical reactivity. It is not known to interact with a specific biological target but rather acts as a corrosive agent.[3][6]

-

Dermatotoxicity: Causes severe skin burns upon contact due to acylation of nucleophilic functional groups (e.g., amines, thiols, hydroxyls) in proteins and other biomolecules, leading to cellular damage.[6][7]

-

Ocular and Respiratory Effects: It is a lachrymator, causing irritation and tearing.[4][6] Inhalation can lead to corrosive injuries to the respiratory tract, as the compound hydrolyzes to form HCl, causing chemical pneumonitis.[4][6]

The toxicological properties have not been fully investigated, and there is no evidence to classify it as a carcinogen.[3][8]

Quantitative Data: Physicochemical Properties

No quantitative biological data such as IC50 or binding affinities are available, as this compound is not a targeted bioactive agent. Its relevant quantitative data pertains to its physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 89-75-8 | [2] |

| Molecular Formula | C₇H₃Cl₃O | [6] |

| Molecular Weight | 209.46 g/mol | [9] |

| Appearance | Clear colorless to slightly colored liquid after melting | [8][10] |

| Melting Point | 16-18 °C | [11] |

| Boiling Point | 150 °C at 34 mmHg | [11] |

| Density | 1.494 g/mL at 25 °C | [11] |

| Solubility | Reacts with water; soluble in toluene | [8][11] |

Experimental Protocols

The primary experimental applications of this compound are in chemical synthesis.

Synthesis of this compound

This compound can be prepared by reacting 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[8][12]

Objective: To synthesize this compound from 2,4-dichlorobenzoic acid.

Materials:

-

2,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

Place 2,4-dichlorobenzoic acid into the round-bottom flask.

-

Slowly add an excess of thionyl chloride (approximately 1.5-2.0 molar equivalents) to the flask in a fume hood.

-

Fit the reflux condenser to the flask.

-

Gently heat the mixture to reflux for 3-4 hours. The reaction will evolve SO₂ and HCl gases, which should be vented safely in the fume hood.[8]

-

After the reaction is complete (evolution of gas ceases), allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation.

-

The remaining crude product, this compound, is then purified by fractional distillation under reduced pressure.[8]

General Protocol for Amide Synthesis

Objective: To synthesize an N-substituted amide using this compound.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic solvent (e.g., Dichloromethane, THF)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine) to scavenge HCl

-

Separatory funnel, beakers, magnetic stirrer

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a flask equipped with a magnetic stirrer.

-

Add at least one equivalent of the base to the solution.

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution dropwise.

-

Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

Perform an aqueous workup: wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The mechanism of action of this compound is fundamentally chemical. Its high reactivity as an acylating agent makes it a valuable and versatile intermediate for synthesizing a wide range of molecules in the pharmaceutical, agrochemical, and dye industries.[1][2][8] This same reactivity, however, is responsible for its hazardous and corrosive properties, which stem from non-specific acylation of biological molecules and hydrolysis to corrosive byproducts. Understanding this chemical mechanism is paramount for its safe handling and effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 89-75-8 | FD34391 [biosynth.com]

- 10. This compound, 98% 500 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound | 89-75-8 [chemicalbook.com]

- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,4-Dichlorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichlorobenzoyl chloride, a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Due to its reactive nature, understanding its solubility and handling requirements is paramount for its effective use in research and development.

Physicochemical Properties

This compound (CAS No: 89-75-8) is a colorless to pale yellow liquid or low melting solid with a pungent odor.[1][3] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms and an acyl chloride functional group. This structure dictates its reactivity and solubility profile.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol [4] |

| Melting Point | 16-18 °C[4][5] |

| Boiling Point | 150 °C at 34 mmHg[4][5] |

| Density | 1.494 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.592[4] |

| Flash Point | 137 °C (278.6 °F) - closed cup[3][4] |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in common non-polar and polar aprotic organic solvents.

It is crucial to note that this compound reacts exothermically and often violently with water and protic solvents (e.g., alcohols) to form 2,4-dichlorobenzoic acid and the corresponding ester, respectively.[6][7] Therefore, it cannot be considered "soluble" in these media in the traditional sense, as it undergoes rapid chemical transformation. All solvents used should be anhydrous.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Toluene | Soluble | [5][8][9] |

| Benzene | Soluble | [5][8][9] |

| Ether | Soluble | [5][8][9] |

| Acetone | Soluble | [1] |

| Ethanol | Soluble (Reacts) | [1] |

| Water | Sparingly Soluble (Reacts Violently) | [1][3][7] |

Experimental Protocol for Solubility Determination

A precise, quantitative determination of solubility requires a carefully controlled experimental setup, especially given the compound's moisture sensitivity.[1] The following gravimetric method is a standard approach.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (>98% purity)[4]

-

Anhydrous organic solvent of choice (e.g., Toluene)

-

Temperature-controlled shaker or water bath

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Micropipettes

-

Drying oven

Methodology:

-

Preparation: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.

-

Sample Addition: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is necessary to ensure a saturated solution is formed.

-

Solvent Addition: Under an inert atmosphere, add a precise, known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a minimum of 24-48 hours. Agitation is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Transfer this aliquot to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated as follows: Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Caption: A generalized workflow for the gravimetric determination of solubility.

Chemical Reactivity and Applications

The utility of this compound stems from its high reactivity as an acylating agent.[2] The electron-withdrawing nature of the chlorine atoms on the benzene ring and the chlorine on the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution:

The primary reaction mechanism is nucleophilic acyl substitution.[2][6] A nucleophile (e.g., an alcohol, amine, or water) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the new acylated product.

Caption: Generalized mechanism for the reaction of this compound.

This reactivity is fundamental to its role as a chemical intermediate.

Caption: Key reaction types and industrial applications of the title compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[3][10] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. It reacts with water to liberate toxic hydrogen chloride gas.[3] Storage should be in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation.[1][5]

Conclusion

While specific quantitative solubility data remains sparse, this compound is well-recognized for its solubility in common anhydrous organic solvents such as toluene, benzene, and ether. Its high reactivity, particularly with protic substances, is the defining characteristic that governs its handling, application, and solubility assessment. The protocols and information provided herein offer a foundational guide for researchers to safely and effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 98 89-75-8 [sigmaaldrich.com]

- 5. This compound | 89-75-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound | 89-75-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound CAS#: 89-75-8 [m.chemicalbook.com]

- 10. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dichlorobenzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,4-Dichlorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 89-75-8), with the molecular formula C₇H₃Cl₃O, is a significant chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical utility is dominated by the reactivity of the acyl chloride functional group, which makes it a potent acylating agent.[1][2][3] This guide provides a comprehensive overview of its reactivity profile with various nucleophiles, complete with reaction mechanisms, quantitative data, experimental protocols, and workflow visualizations.

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon. The presence of the chlorine atom on the acyl group makes it an excellent leaving group. Furthermore, the two chlorine atoms on the aromatic ring are strongly electron-withdrawing, which inductively increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles predominantly follow the nucleophilic acyl substitution pathway. This mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.

Caption: General mechanism for nucleophilic acyl substitution.

Reactivity with O-Nucleophiles

Hydrolysis

This compound readily reacts with water in an exothermic reaction to form 2,4-dichlorobenzoic acid.[2] This reaction underscores the need for anhydrous conditions when performing reactions with other nucleophiles to avoid byproduct formation.

Reaction: C₇H₃Cl₂COCl + H₂O → C₇H₃Cl₂COOH + HCl

Alcoholysis (Esterification)

The reaction with alcohols produces the corresponding 2,4-dichlorobenzoate (B1228512) esters.[2] This is a common method for synthesizing esters, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Reaction: C₇H₃Cl₂COCl + R-OH → C₇H₃Cl₂COOR + HCl

Reactivity with N-Nucleophiles (Aminolysis)

The reaction of this compound with ammonia, primary amines, or secondary amines is a robust method for forming N-substituted-2,4-dichlorobenzamides.[2] This transformation, often referred to as the Schotten-Baumann reaction, requires a base to neutralize the generated HCl, which would otherwise protonate the amine, rendering it non-nucleophilic.[4][5]

Reaction: C₇H₃Cl₂COCl + R₂NH → C₇H₃Cl₂CONR₂ + HCl

| Nucleophile | Product Class | Base | Typical Solvent | Reference |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2,4-dichlorobenzamide | Triethylamine, Pyridine | Dichloromethane, THF, Cyrene™ | [4][6] |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-2,4-dichlorobenzamide | Triethylamine, Pyridine | Dichloromethane, THF | [6] |

| Aniline | N-Phenyl-2,4-dichlorobenzamide | NaOH (aq), Pyridine | Water/DCM (biphasic), Cyrene™ | [5][6] |

Reactivity with C-Nucleophiles: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the introduction of the 2,4-dichlorobenzoyl group onto an aromatic ring. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion acts as the electrophile.[8] Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Analysis of 2,4-Dichlorobenzoyl Chloride

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dichlorobenzoyl chloride (CAS No: 89-75-8, Molecular Formula: C₇H₃Cl₃O).[1][2] It includes tabulated spectral data, detailed experimental protocols for each analytical technique, and a workflow visualization for spectroscopic analysis, designed for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data

| Parameter | ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shift (δ) in ppm | 7.5 (d) | 167.0 (C=O) |

| 7.6 (dd) | 141.0 (C) | |

| 8.0 (d) | 135.5 (C) | |

| 133.0 (CH) | ||

| 131.5 (CH) | ||

| 130.0 (C) | ||

| 128.0 (CH) | ||

| Source Instrument | Varian A-60[1][3] | Not Specified[4] |

Note: NMR peak assignments are based on typical chemical shifts for substituted benzoyl chlorides. Multiplicities (d = doublet, dd = doublet of doublets) are provided where available.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~1800 | C=O (carbonyl) stretch[5] | Liquid Film / Solution |

| 3100 - 3000 | Aromatic C-H stretch | Liquid Film / Solution |

| 1600 - 1450 | Aromatic C=C ring stretch | Liquid Film / Solution |

| ~850 - 750 | C-Cl stretch | Liquid Film / Solution |

Note: Specific peak values can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet, solution) and instrument resolution. The strong carbonyl (C=O) absorption is a characteristic feature for acyl chlorides.[5]

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 208, 210, 212 | [M]⁺ (Molecular Ion) | Isotopic pattern characteristic of three chlorine atoms. |

| 173, 175, 177 | [M-Cl]⁺ (Acylium Ion) | Loss of the chlorine atom from the carbonyl group. This is a prominent fragmentation pattern.[1][5] |

| 145, 147 | [M-Cl-CO]⁺ | Loss of both the acyl chloride group and subsequent carbon monoxide. |

| 109 | [C₆H₃Cl]⁺ | Loss of all chlorine atoms from the acyl group and one from the ring. |

Note: Data is based on Electron Ionization (EI) mass spectrometry.[2] The molecular weight of this compound is approximately 209.46 g/mol .[2][6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[7][8]

-

Dissolution : Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent in a clean, dry vial.[7][8] Gentle vortexing can aid dissolution. The final solution must be clear and free of solid particles.[9]

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[7][9]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune the probe for the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[7]

-

2.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, the neat liquid film method is straightforward and common.

-

Sample Preparation : Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]

-

Cell Assembly : Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[10][12]

-

Mounting : Secure the "sandwich" of salt plates in the spectrometer's sample holder.

-

Background Collection : Ensure the sample compartment is empty and collect a background spectrum. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[11][13]

-

Sample Analysis : Place the mounted sample into the instrument's beam path and acquire the IR spectrum.[13]

-

Cleaning : After analysis, promptly disassemble the plates, clean them thoroughly with a suitable solvent (like acetone), and return them to a desiccator to prevent damage from moisture.[10]

2.3 Mass Spectrometry (MS)

This protocol describes a general method for analysis by Electron Ionization (EI) Mass Spectrometry.

-

Sample Preparation : Prepare a dilute solution of the sample. A typical concentration is around 10-100 micrograms per mL in a volatile organic solvent like methanol (B129727) or acetonitrile.[14] The sample must be free of inorganic salts.[14]

-

Introduction : Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via direct insertion or through a gas chromatography (GC) inlet.[15]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[16]

-

Fragmentation : The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragment ions and neutral species.[15][16]

-

Analysis : The ions (both molecular and fragment) are accelerated into a mass analyzer. The analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[15][16]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(89-75-8) 13C NMR [m.chemicalbook.com]

- 5. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. ursinus.edu [ursinus.edu]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2,4-Dichlorobenzoyl Chloride: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4-Dichlorobenzoyl chloride (CAS No. 89-75-8), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document details its commercial availability, key suppliers, established synthesis protocols, and analytical methodologies, serving as a vital resource for professionals in research and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, ranging from large-scale manufacturers to specialized chemical providers. It is typically offered in various purities, with grades of 98% and higher being common for research and synthesis applications.[1][2] The compound is generally supplied as a clear, colorless to slightly yellow liquid or a low-melting solid.[3][4]

For procurement, researchers and drug development professionals can source this compound in quantities ranging from grams for laboratory research to kilograms and metric tons for industrial-scale production.[5][6] When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, available quantities, and the provision of a Certificate of Analysis (COA).[3]

Below is a summary of prominent suppliers of this compound:

| Supplier | Purity | Available Quantities | Notes |

| Biosynth | Not specified, but high-quality reference standards are mentioned. | 0.25 kg, 0.5 kg, 1 kg, 2 kg, 5 kg, and custom packs.[5] | Offers the product for pharmaceutical testing and research and development.[5] |

| Thermo Scientific Chemicals | 98% | 500 mL | Product was originally part of the Acros Organics portfolio.[2] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Not specified, but available for purchase. | Product number D0345. |

| Sigma-Aldrich (Merck) | 98% | Not specified, but available for purchase. | Product number Aldrich-111937. |

| Jiangsu Wanlong Technology Co., Ltd. | Not specified | Bulk quantities implied. | A China-based supplier.[7] |

| Henan Weizhong New Material Technology Co., Ltd. | ≥99% (GC) | Capacity of 60MT/MONTH.[6] | A China-based manufacturer.[6] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is well-documented, with two primary routes being prevalent in industrial applications.

Method 1: Acyl Chlorination of 2,4-Dichlorobenzoic Acid

This classic method involves the reaction of 2,4-Dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride.[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2,4-Dichlorobenzoic acid.

-

Slowly add an excess of thionyl chloride to the flask.

-

Heat the mixture to reflux and maintain for a period of 3-4 hours.[3] The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride.

-

The crude this compound is then purified by vacuum distillation to yield the final product.[3]

Method 2: Chlorination of 2,4-Dichlorotoluene followed by Hydrolysis

This industrial method involves the free-radical chlorination of 2,4-Dichlorotoluene to form 2,4-Dichlorotrichlorotoluene, which is then hydrolyzed to yield the desired product.[3][5]

Experimental Protocol:

-

Chlorination:

-

Charge a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a light source with 2,4-Dichlorotoluene and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).[3]

-

Heat the mixture to approximately 95-105°C.[3]

-

Introduce a steady stream of chlorine gas into the reaction mixture under illumination.[2]

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, purge the system with an inert gas to remove excess chlorine and HCl.[3]

-

-

Hydrolysis:

-

Transfer the crude 2,4-Dichlorotrichlorotoluene to a hydrolysis vessel.

-

In the presence of a catalyst such as ferric trichloride, heat the mixture to 110-120°C.[3]

-

Carefully add water dropwise to the reaction mixture. The hydrolysis reaction is exothermic and releases HCl.

-

Monitor the reaction by GC to ensure the complete conversion of the intermediate.[3]

-

-

Purification:

-

The resulting crude this compound is purified by fractional distillation under reduced pressure to obtain the final high-purity product.[3]

-

Analytical Methods for Quality Control

The purity and identity of this compound are critical for its intended applications. Gas Chromatography (GC) is a widely used analytical technique for assessing the purity of this compound.[6]

General GC-MS Protocol Outline:

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the sample, typically diluted in a suitable solvent like dichloromethane (B109758) or hexane, is injected in splitless or split mode.

-

Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of the main component from any impurities.

-

Detection: The Mass Spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the parent ion and expected fragmentation patterns of this compound.

The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Purity is determined by the relative peak area of the main component compared to any impurity peaks.

Visualizing Workflows and Pathways

To further elucidate the processes involved with this compound, the following diagrams illustrate a typical synthesis pathway and a general experimental workflow.

Caption: Key synthesis routes for this compound.

Caption: A typical workflow for using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

safety and handling precautions for 2,4-Dichlorobenzoyl chloride

An In-depth Technical Guide to the Safe Handling of 2,4-Dichlorobenzoyl Chloride

Introduction

This compound (CAS No. 89-75-8) is a chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] It is a colorless to pale yellow liquid or low-melting solid with a pungent odor.[1][3] Its molecular formula is C₇H₃Cl₃O, and it possesses strong acylating capabilities, making it a valuable reagent in organic chemistry.[2][4] However, its high reactivity also presents significant safety hazards. This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals to mitigate the risks associated with its use. The chemical is corrosive, reacts violently with water, and can cause severe burns and respiratory irritation.[3][5][6] Adherence to strict safety protocols is therefore essential.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] It is crucial to understand these hazards before handling the material.

Primary Hazards:

-

Corrosive to Metals: May be corrosive to metals.[5]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][5][7]

-

Serious Eye Damage: Causes serious eye damage.[5]

-

Respiratory Irritation: Inhalation may cause corrosive injuries to the upper respiratory tract and respiratory irritation.[6][8][9]

-

Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas.[3][9]

Table 1: GHS Hazard Classification for this compound

| Pictogram | GHS Hazard Class | Hazard Statement |

|---|

|

| Skin Corrosion, Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][5] | | | Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[5] | | | Corrosive to Metals, Category 1 | H290: May be corrosive to metals.[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₃Cl₃O | [1][4] |

| Molecular Weight | 209.46 g/mol | [4] |

| Appearance | Clear colorless to slightly colored liquid or low melting solid.[1][3] | [1][3] |

| Odor | Pungent | [1] |

| Melting Point | 16-21 °C (61-70 °F) | [3] |

| Boiling Point | 150 °C (302 °F) at 34 mmHg | [3] |

| Density | 1.494 g/mL at 25 °C | [10] |

| Flash Point | 137 °C (278.6 °F) - closed cup | [3] |

| Solubility | Reacts violently with water.[3] Soluble in organic solvents like toluene (B28343) and acetone.[1][11] | [1][3][11] |

| Stability | Moisture sensitive.[3] Stable under recommended storage conditions.[7] |[3][7] |

Exposure Controls and Personal Protective Equipment (PPE)

To prevent exposure, a combination of engineering controls and appropriate personal protective equipment must be utilized.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][12]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific task and the potential for exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Source(s) |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles AND a face shield (8-inch minimum).[7] | Protects against splashes and vapors that cause severe eye damage.[3][7] Must be approved under standards like NIOSH (US) or EN 166 (EU).[7] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact which causes severe burns.[3][7] Gloves must be inspected before use and disposed of properly after contamination.[7][13] |

| Body Protection | A complete suit protecting against chemicals (chemical-resistant apron or full body suit). | Protects against skin contact and splashes. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[7] |

| Respiratory Protection | Use a full-face respirator with appropriate cartridges (e.g., type ABEK for organic gases/vapors, acid gases) or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures. | Required to prevent inhalation of corrosive and irritating vapors.[3][7] Respirators must be approved under standards like NIOSH (US) or CEN (EU).[7] |

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Handling Protocol

-

Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm the location and functionality of the nearest fume hood, eyewash station, and safety shower.

-

Area Isolation: Handle the chemical in a designated area, such as a chemical fume hood, to control vapor release.[12]

-

Dispensing: Open containers carefully in a well-ventilated area, as they may be under pressure.[5] Avoid inhalation of vapor or mist.[7]

-

Reaction Setup: When setting up reactions, use equipment made of compatible materials. Ensure the apparatus is dry to prevent violent reactions with moisture.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][7] Decontaminate all equipment and the work area. Remove contaminated clothing immediately and wash before reuse.[3]

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated place.[7]

-

Container: Keep containers tightly closed to prevent moisture contact and leakage.[7] Containers that have been opened must be carefully resealed and kept upright.[7]

-

Security: Store in a locked cabinet or a designated corrosives area.[3][14]

-

Incompatibilities: Store away from incompatible materials.

Caption: Chemical incompatibilities of this compound.

Emergency Procedures

Immediate and appropriate action is critical in an emergency. Always show the Safety Data Sheet (SDS) to responding medical personnel.[7]

First Aid Measures

Table 4: First Aid Protocols for Exposure

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or absent, give artificial respiration. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the skin with large amounts of water for at least 15 minutes, using a safety shower if available.[3][15] Seek immediate medical attention.[3] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing. Call a POISON CENTER or doctor immediately.[3][5] |

| Ingestion | Rinse mouth with water.[7] Do NOT induce vomiting.[3][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Special Hazards: Combustion produces toxic and corrosive gases, including carbon oxides, phosgene, and hydrogen chloride gas.[3][7]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7] Evacuate the area and fight the fire from a distance if possible.

Accidental Release Measures (Spills)

A spill of this compound requires a prompt and careful response.

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.[7]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Wear the appropriate PPE, including respiratory protection, before approaching the spill.[7]

-

Contain: Do not let the product enter drains.[7] Soak up the spill with an inert, dry, non-combustible absorbent material like sand or vermiculite.[7][15]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[3][7]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste through a licensed disposal company, following all local and national regulations.[3]

Stability and Reactivity

Table 5: Chemical Reactivity and Incompatibilities

| Condition/Material | Hazard |

|---|---|

| Stability | Stable under normal, dry storage conditions.[7] It is sensitive to moisture.[3] |

| Water / Moisture | Reacts violently, producing toxic and corrosive hydrogen chloride gas.[3][9] |

| Strong Bases | Incompatible; can cause a strong exothermic reaction.[3] |

| Alcohols | Incompatible; can cause an exothermic reaction.[3] |

| Strong Oxidizing Agents | Incompatible; may result in ignition.[15] |

| Conditions to Avoid | Exposure to moist air or water.[3] |

| Hazardous Decomposition Products | Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[3][7] |

Toxicological Information

-

Routes of Exposure: Inhalation, ingestion, skin contact, eye contact.

-

Acute Effects: The substance is corrosive and causes severe burns upon contact with skin, eyes, and mucous membranes.[3] Inhalation can lead to corrosive injuries to the respiratory system.[6] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[7][9]

-

Chronic Effects: No components of this product are listed as probable, possible, or confirmed human carcinogens by IARC.[7] Long-term toxicological properties have not been fully investigated.[3]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

-

Container: Dispose of the material in its original container or a suitable, approved, and labeled waste container.[3]

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 89-75-8 | Q-200184 [biosynth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 89-75-8 [m.chemicalbook.com]